molecular formula C11H13NO3 B1328938 4-benzamidobutanoic acid CAS No. 35340-63-7

4-benzamidobutanoic acid

Cat. No.: B1328938
CAS No.: 35340-63-7
M. Wt: 207.23 g/mol
InChI Key: BOZHPKGNNJPZKV-UHFFFAOYSA-N
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Description

4-benzamidobutanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Benzoylamino)butanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Alkylation : 4-(Benzoylamino)butanoic acid derivatives have been utilized in the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating their role in the synthesis of stereochemically complex molecules (Estermann & Seebach, 1988).
  • Synthesis of Pyrazoles and Pyrimidines : This compound has been used in the synthesis of pyrazoles and pyrimidines, highlighting its versatility in creating various heterocyclic compounds (Stanovnik et al., 2002).

Biomedical Applications

  • Key Intermediate for Synthesis of Inhibitors : It serves as a key intermediate in the synthesis of thymidylate synthesis inhibitors, which are critical in medicinal chemistry (Yuan, 2013).
  • Conjugates with Di-Peptides : Derivatives of 4-(Benzoylamino)butanoic acid have been synthesized as conjugates with dipeptides, evaluated as potential neuroprotective agents (Brel et al., 2021).

Material Science and Nanotechnology

  • Optical Gating of Synthetic Ion Channels : This compound has been used to demonstrate the optical gating of nanofluidic devices, indicating potential applications in light-induced controlled release and sensing (Ali et al., 2012).

Other Applications

  • Supramolecular Hydrogels : 4-(Benzoylamino)butanoic acid derivatives have been used to form supramolecular hydrogels, highlighting its role in drug delivery systems (Wang et al., 2007).

Properties

IUPAC Name

4-benzamidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZHPKGNNJPZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188837
Record name Butanoic acid, 4-(benzoylamino)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35340-63-7
Record name 4-(Benzoylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35340-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 4-benzamido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035340637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-(benzoylamino)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.4 g of gamma-aminobutyric acid and 4.5 g of sodium hydroxide were dissolved in 100 mL of purified water, and 7.9 g of benzoyl chloride was dropwise added thereto under ice-cooling. After stirring the mixture for 6 hours, hydrochloric acid was added to adjust the pH to 2 or less. The precipitated crude product was filtered, and then recrystallized with ethanol solution to give 8.7 g of the desired product.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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